
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
Overview
Description
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS: 1072945-86-8) is a pyridine-derived boronic acid with a methoxycarbonyl (-CO2Me) group at position 6 and a boronic acid (-B(OH)2) moiety at position 2. Its molecular formula is C₇H₈BNO₄, with a molecular weight of 180.95 g/mol . The ester group at position 6 confers electron-withdrawing properties, enhancing the boronic acid's reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. This compound is widely used in medicinal chemistry for synthesizing heterocyclic scaffolds, as demonstrated in the preparation of quinoline derivatives (e.g., 5-(3-(methylcarbamoyl)-4-(phenylamino)quinolin-6-yl)picolinic acid) under microwave-assisted conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of pyridine derivatives. For instance, the compound can be prepared by reacting 6-bromo-3-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic acid derivative after purification.
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as sodium carbonate or potassium phosphate, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Scientific Research Applications
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Pyridinyl Boronic Acids
Structural and Electronic Differences
Key structural analogs and their substituent effects are summarized below:
Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Properties |
---|---|---|---|---|
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | -CO2Me (6) | C₇H₈BNO₄ | 180.95 | Electron-withdrawing ester group enhances acidity of boronic acid; moderate steric bulk |
(6-Methoxypyridin-3-yl)boronic acid | -OMe (6) | C₆H₈BNO₃ | 152.94 | Electron-donating methoxy group reduces acidity; lower steric hindrance |
Pyridin-3-yl boronic acid | None | C₅H₆BNO₂ | 122.92 | Minimal steric/electronic effects; high reactivity but lower selectivity |
(6-Ethoxypyridin-3-yl)boronic acid | -OEt (6) | C₇H₁₀BNO₃ | 166.97 | Ethoxy group provides moderate electron-donating effects; increased lipophilicity |
2-Methoxy-5-pyridineboronic acid | -OMe (2) | C₆H₈BNO₃ | 152.94 | Positional isomerism alters conjugation and steric accessibility |
Electronic Effects :
- The methoxycarbonyl group in the main compound is strongly electron-withdrawing, increasing the boronic acid's acidity (pKa ~8–9) compared to methoxy (-OMe) or ethoxy (-OEt) analogs (pKa ~9–10) . This enhances its reactivity in Suzuki couplings under mild conditions.
- Pyridin-3-yl boronic acid , lacking substituents, exhibits higher inherent reactivity but lower selectivity due to unmodulated electronic properties .
Steric Effects :
- In contrast, 6-methoxy and 6-ethoxy analogs have smaller substituents, enabling broader substrate compatibility .
Reactivity in Suzuki-Miyaura Couplings
Reaction conditions and yields vary significantly with substituents:
Key Findings :
- The main compound’s electron-withdrawing group facilitates coupling with electron-rich aryl halides, as seen in . However, steric bulk may limit its use with ortho-substituted substrates.
- Pyridin-3-yl boronic acid achieves higher yields (e.g., 93% in imidazopyridine synthesis) due to minimal steric hindrance .
Biological Activity
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in medicinal chemistry. This compound is characterized by its ability to form reversible covalent bonds with biological targets, making it a valuable tool in drug discovery and development. Its unique structure allows for interactions with various biomolecules, leading to potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₈BNO₄
- Molecular Weight : 180.95 g/mol
- Functional Groups : Boronic acid group, methoxycarbonyl group attached to a pyridine ring.
The presence of the boronic acid functional group enables this compound to interact with diols and other nucleophiles, which is crucial for its biological activity.
The primary mechanism of action involves the formation of reversible covalent bonds with hydroxyl groups in enzymes or proteins, inhibiting their activity. This interaction is particularly useful for designing enzyme inhibitors, which can have therapeutic implications in various diseases, including cancer and bacterial infections .
Anticancer Properties
Research indicates that this compound has potential anticancer properties. It can selectively bind to the glycocalyx on the surface of cancer cells, enhancing drug selectivity towards these cells. This selectivity is achieved through the formation of boronate esters with 1,2- and 1,3-diols present in the glycocalyx .
Antibacterial Activity
Boronic acids, including this compound, have shown antibacterial properties by targeting bacterial enzymes. Studies have demonstrated that derivatives can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .
Antiviral Activity
Preliminary studies suggest that this compound may also exhibit antiviral activities. This is attributed to its ability to interfere with viral replication processes through interactions with viral proteins .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Synthesis and Applications
The synthesis of this compound typically involves palladium-catalyzed reactions that allow for the introduction of the methoxycarbonyl group at the 6-position of the pyridine ring. This synthetic route is crucial for producing compounds with desired biological activities.
Key Applications :
- Drug Development : As a building block in synthesizing enzyme inhibitors.
- Diagnostic Tools : Potential use in biosensors due to its ability to form complexes with biomolecules.
- Therapeutic Agents : Development of targeted therapies for cancer and bacterial infections.
Q & A
Q. Basic: What are the optimal synthetic routes for preparing (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid with high purity and yield?
Methodological Answer:
The synthesis typically involves Pd-catalyzed borylation of halogenated pyridine precursors. A common approach includes:
- Step 1: Reacting 6-bromo-3-methoxycarbonylpyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in anhydrous DMSO at 80–100°C for 12–24 hours .
- Step 2: Acidic hydrolysis (e.g., HCl/THF/H₂O) to convert the boronate ester to the boronic acid.
Critical Parameters: - Oxygen-free conditions (inert atmosphere) to prevent oxidation of intermediates .
- Microwave-assisted synthesis (e.g., 150°C for 30 minutes) can reduce reaction time by 50% while maintaining >85% yield .
Q. Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach :
- ¹H/¹³C/¹¹B NMR spectroscopy : Confirm the presence of the boronic acid group (δ ~7–9 ppm for aromatic protons, δ ~30 ppm for ¹¹B) and methoxycarbonyl moiety (δ ~3.8–4.0 ppm for -OCH₃) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₈H₈BNO₄: 212.0423) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
Q. Advanced: What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions using this boronic acid?
Methodological Answer:
Key challenges include:
- Competitive protodeboronation : Mitigate by using low-temperature conditions (0–25°C) and aprotic solvents (e.g., THF/dioxane) .
- Steric hindrance : The methoxycarbonyl group at the 6-position reduces reactivity with bulky aryl halides. Address with electron-deficient Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) and microwave heating (90°C, 1 hour) to enhance coupling efficiency .
Validation : Monitor reaction progress via TLC or LCMS for intermediate biaryl formation .
Q. Advanced: How does the methoxycarbonyl substituent influence the compound’s reactivity in nucleophilic substitution vs. cross-coupling reactions?
Methodological Answer:
The electron-withdrawing methoxycarbonyl group :
- Enhances electrophilicity at the boron center, accelerating Suzuki-Miyaura coupling with electron-rich aryl halides .
- Reduces nucleophilic substitution susceptibility at the pyridine ring due to decreased electron density. Reactions like SNAr require strong bases (e.g., NaH) and high temperatures (>100°C) .
Contradiction Note : Some studies report conflicting data on SNAr reactivity; always validate with control experiments .
Q. Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent boroxine formation. Use amber vials to avoid light-induced degradation .
- Solubility : Dissolve in dry DMSO or THF (≥50 mg/mL) for long-term aliquots. Avoid protic solvents (e.g., MeOH) to minimize protodeboronation .
Q. Advanced: What role does this compound play in enzyme inhibition studies, particularly for serine proteases?
Methodological Answer:
The boronic acid moiety forms reversible covalent bonds with catalytic serine residues (e.g., in proteases like chymotrypsin).
- Experimental Design :
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., AMC-tagged peptides) .
- X-ray crystallography : Resolve enzyme-inhibitor complexes to study binding modes (resolution ≤2.0 Å recommended) .
Note : The methoxycarbonyl group may sterically hinder binding; compare with analogs lacking this substituent .
Q. Basic: How does this compound compare structurally and reactively to analogs like (6-Ethoxypyridin-3-yl)boronic acid?
Comparative Analysis :
Q. Advanced: What strategies resolve contradictions in reported catalytic systems for its use in C–H activation?
Methodological Answer:
Discrepancies arise from ligand-dependent Pd speciation :
- Low-yield systems : Often use Pd(OAc)₂ without supporting ligands. Optimize by adding XPhos ligand (10 mol%) to stabilize Pd(0) intermediates .
- Solvent effects : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions .
Validation : Conduct Hammett studies to correlate substituent effects with reaction rates .
Q. Basic: What solvents and bases are optimal for its use in one-pot multicomponent reactions?
Methodological Answer:
- Solvents : Anhydrous THF or 1,4-dioxane (compatible with boronic acid stability) .
- Bases : Mild bases (K₂CO₃, CsF) for pH 7–9 conditions; avoid strong bases (NaOH) to prevent ester hydrolysis .
Q. Advanced: How can computational modeling (e.g., DFT) predict its reactivity in novel reaction systems?
Methodological Answer:
- DFT Workflow :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Simulate transition states for key reactions (e.g., Suzuki coupling).
Case Study : Models predicted 90% yield for a Pd/XPhos-catalyzed coupling, validated experimentally .
Properties
IUPAC Name |
(6-methoxycarbonylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRWQJNSMWIFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670585 | |
Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-86-8 | |
Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Methoxycarbonyl)pyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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